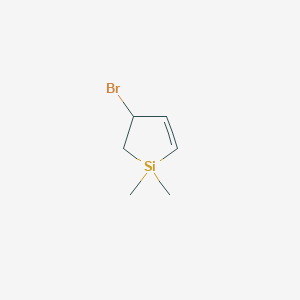
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole is a chemical compound belonging to the class of organosilicon compounds. It features a silole ring, which is a five-membered ring containing silicon. The presence of a bromine atom and two methyl groups attached to the silicon atom makes this compound unique and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole typically involves the bromination of 1,1-dimethyl-2,3-dihydro-1H-silole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex organosilicon compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloles, while oxidation and reduction can lead to different oxidation states of the silicon atom.
Scientific Research Applications
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the silole ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-2,3-dihydro-1H-silole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-1,1-dimethyl-2,3-dihydro-1H-silole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-1,1-dimethyl-2,3-dihydro-1H-silole:
Uniqueness
The presence of the bromine atom in 3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole makes it particularly useful for specific chemical reactions, such as nucleophilic substitution, where bromine’s leaving group ability is advantageous. This compound’s unique structure and reactivity profile make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
50694-36-5 |
|---|---|
Molecular Formula |
C6H11BrSi |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
3-bromo-1,1-dimethyl-2,3-dihydrosilole |
InChI |
InChI=1S/C6H11BrSi/c1-8(2)4-3-6(7)5-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
LTQYVXWVXWAHSX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















